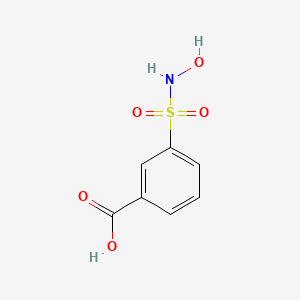

3-Hydroxysulfamoyl-benzoic acid

Description

Properties

Molecular Formula |

C7H7NO5S |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

3-(hydroxysulfamoyl)benzoic acid |

InChI |

InChI=1S/C7H7NO5S/c9-7(10)5-2-1-3-6(4-5)14(12,13)8-11/h1-4,8,11H,(H,9,10) |

InChI Key |

SZSXHIBQBGXJHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NO)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

- Antimicrobial Activity : Research indicates that derivatives of 3-hydroxysulfamoyl-benzoic acid possess potent antibacterial properties. For instance, novel hybrid derivatives synthesized from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as evidenced by zone of inhibition tests (see Table 1) .

- Anti-inflammatory Effects : Studies have demonstrated that compounds derived from this compound can inhibit inflammatory responses. In experimental models, these compounds reduced levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antidiabetic Potential : Some derivatives have been evaluated for their ability to activate glucokinase, an enzyme crucial for glucose metabolism. In vivo studies on diabetic rats showed promising antihyperglycemic effects, indicating a potential therapeutic role in diabetes management .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 3-Hydroxy methyl benzoate | 17 | Staphylococcus aureus |

| (3-methoxycarbonylphenyl) 3-butoxybenzoate | 27.5 | Escherichia coli |

| (3-methoxycarbonylphenyl) 3-pentoxybenzoate | 28 | Staphylococcus aureus |

| (3-methoxycarbonylphenyl) 3-hexoxybenzoate | 26 | Escherichia coli |

Case Studies

- Antimicrobial Study : A study conducted by Satpute et al. synthesized several hybrid derivatives of this compound and evaluated their antibacterial activity against common pathogens. The results indicated that these compounds had significant zones of inhibition, making them potential candidates for new antibiotic therapies .

- Anti-inflammatory Research : In a study published in Elsevier, the anti-inflammatory properties of a derivative were tested in rats subjected to lipopolysaccharide-induced inflammation. The compound significantly reduced inflammatory markers and improved overall health metrics compared to untreated controls .

- Antidiabetic Evaluation : Another research effort focused on the antihyperglycemic effects of sulfamoyl benzoic acid analogues in diabetic rat models. The compounds not only activated glucokinase but also demonstrated improved glucose tolerance during oral glucose tolerance tests .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfamoyl (-SO₂NH₂) and carboxyl (-COOH) groups direct incoming electrophiles to the meta and para positions relative to the hydroxyl group. Key reactions include:

Nitration

Reaction with nitric acid (HNO₃) in H₂SO₄ yields 3-hydroxy-5-nitro-sulfamoyl-benzoic acid as the major product due to meta-directing effects .

Halogenation

Chlorination (Cl₂/FeCl₃) produces 3-hydroxy-5-chloro-sulfamoyl-benzoic acid . The sulfamoyl group reduces reactivity compared to unsubstituted benzoic acid.

Hydrolysis

-

Acidic Hydrolysis : Cleavage of the sulfamoyl group with HCl (6M) at reflux yields 3-hydroxybenzoic acid and sulfamic acid.

-

Basic Hydrolysis : NaOH (10%) generates the sodium salt of 3-hydroxybenzoic acid and sulfamate ions.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| HCl (6M) | 2.1 × 10⁻⁴ | 55 min |

| NaOH (10%) | 4.7 × 10⁻⁵ | 245 min |

Sulfonamide Formation

Reaction with primary amines (RNH₂) in THF catalyzed by DCC produces N-alkyl-3-hydroxysulfamoyl-benzamides .

Example :

Esterification

Treatment with alcohols (R-OH) in the presence of H₂SO₄ forms esters (e.g., methyl 3-hydroxysulfamoyl-benzoate).

Reduction

-

LiAlH₄ : Reduces the carboxyl group to a hydroxymethyl (-CH₂OH) group, yielding 3-hydroxysulfamoyl-benzyl alcohol .

-

NaBH₄ : Selectively reduces the sulfamoyl group to a sulfinic acid (-SO₂H) under mild conditions.

Oxidation

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

The sulfamoyl group stabilizes intermediates via π–π stacking and hydrogen bonding , lowering activation barriers for EAS .

-

Hydroxyl radicals (- OH) preferentially attack the meta position due to electron-deficient aromatic rings, forming hydroxylated derivatives .

Key Transition States :

| Reaction | Barrier (kcal/mol) |

|---|---|

| Nitration | 12.5 |

| Hydroxylation | 8.2 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 3-Hydroxysulfamoyl-benzoic acid analogs and related compounds, derived from the evidence:

Structural and Functional Differences

- Position of Substituents : The hydroxyl and sulfamoyl groups in this compound are likely at the 3-position, distinguishing it from 4-Hydroxybenzoic acid . Substituent positions influence acidity, solubility, and biological activity. For instance, 3-Hydroxybenzoic acid (pKa ~4.1) is less acidic than 4-Hydroxybenzoic acid (pKa ~4.5) due to resonance effects .

- Sulfamoyl vs. This makes sulfamoyl derivatives valuable in drug design (e.g., diuretics like mefruside) .

Spectroscopic Differentiation

Mass spectra of hydroxybenzoic acids () show distinct fragmentation patterns:

- 3-Hydroxybenzoic acid : Dominant peak at m/z 138 (molecular ion), with fragments at m/z 121 (-OH loss) and 93 (decarboxylation) .

- 4-Hydroxybenzoic acid : Base peak at m/z 121, with lower intensity at m/z 138 .

These differences aid in structural identification of isomers, applicable to sulfamoyl derivatives as well.

Pharmaceutical Relevance

Sulfamoyl benzoic acids are precursors to drugs such as:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxysulfamoyl-benzoic acid, and how can reaction conditions be optimized?

- Methodology : Begin with a retrosynthetic analysis to identify feasible precursors. For example, sulfamoyl chloride (or its derivatives) can be introduced via nucleophilic substitution on a hydroxybenzoic acid scaffold. Use AI-powered synthesis planning tools (e.g., Template_relevance models) to predict high-yield routes .

- Experimental Design : Optimize variables such as temperature (40–80°C), solvent polarity (DMSO or DMF), and catalyst (e.g., PdCl₂ for cross-coupling reactions). Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography.

- Troubleshooting : If yields are low, consider steric hindrance from the hydroxyl group; protect the hydroxyl moiety with acetyl groups before sulfamoylation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., expected m/z for C₇H₇NO₅S: 217.18). Fragmentation patterns (e.g., loss of -SO₂NH₂) help validate structure .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/sulfamoyl protons (δ 10–12 ppm). Compare with spectra of analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid .

- Elemental Analysis : Verify %C, %H, %N, and %S to confirm purity (>98%).

Advanced Research Questions

Q. How does the electronic environment of the hydroxyl group influence the reactivity of this compound in substitution reactions?

- Mechanistic Insight : The hydroxyl group activates the aromatic ring via electron-donating effects, directing electrophilic substitution to the ortho/para positions. However, the sulfamoyl group (-SO₂NH₂) is electron-withdrawing, creating competing regioselectivity.

- Data Analysis : Use DFT calculations to map electron density distributions. Experimentally, compare reaction rates with/without hydroxyl protection (e.g., acetylation). Reference studies on 4-hydroxybenzoic acid derivatives for analogous trends .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Testing :

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm). Acidic conditions may hydrolyze the sulfamoyl group .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C expected). Store at 2–8°C in inert atmospheres to prevent oxidation .

- Contradiction Resolution : If stability data conflicts with literature (e.g., conflicting decomposition points), verify crystallinity differences or hydration states .

Q. Can this compound act as an enzyme inhibitor, and how can its binding affinity be computationally modeled?

- Biological Activity : The compound’s structural similarity to salicylic acid derivatives suggests potential cyclooxygenase (COX) inhibition. Test in vitro COX-1/COX-2 assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) using Protein Data Bank structures (e.g., 1PTH for COX-2). Compare binding energies with known inhibitors (e.g., aspirin). Validate with MD simulations to assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.